4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Description

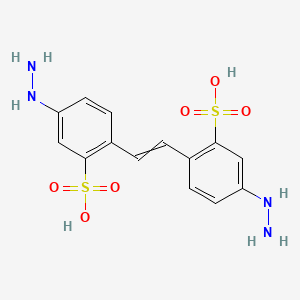

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid (CAS 26092-49-9) is an organic compound derived from 4,4'-diaminostilbene-2,2'-disulphonic acid (DASD; CAS 81-11-8) via substitution of its amino groups with hydrazine moieties . Its structure consists of a central stilbene core (ethene-linked aromatic rings) with two hydrazine (-NH-NH₂) groups and two sulfonic acid (-SO₃H) groups at the 4,4' and 2,2' positions, respectively. The compound is water-soluble due to its sulfonic acid groups and is primarily used as an intermediate in the synthesis of dyes, fluorescent whitening agents, and other functional materials . Its upstream synthesis involves the diamination of DASD, while downstream applications often exploit its reactivity for forming azo bonds or coordination complexes .

Properties

IUPAC Name |

5-hydrazinyl-2-[2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOIWPLCDSNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189262 | |

| Record name | Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26092-49-9 | |

| Record name | Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26092-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Precursor Compounds

The synthesis begins with the nitration of 4,4'-diaminostilbene-2,2'-disulphonic acid to introduce nitro groups. This step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures maintained between 0–5°C to prevent over-nitration. The reaction yields 4,4'-dinitrostilbene-2,2'-disulphonic acid, which serves as the intermediate for subsequent reduction.

Key Reaction Conditions:

-

Temperature: 0–5°C (strictly controlled to avoid side reactions)

-

Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v ratio)

-

Duration: 4–6 hours

Catalytic Reduction to Hydrazine Derivatives

The nitro groups of the intermediate are reduced to hydrazine (-NH-NH₂) using hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst. Industrial protocols often utilize palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at ambient pressure. This step is critical for achieving the desired substitution while maintaining the integrity of the sulfonic acid groups.

Example Protocol:

-

Reactants : 4,4'-dinitrostilbene-2,2'-disulphonic acid (10 mmol), hydrazine hydrate (85%, 2.5 mL)

-

Solvent : Diethylene glycol (20 mL)

-

Base : Potassium hydroxide (3 g, 52 mmol) dissolved in water

-

Conditions : Reflux at 120°C for 2.5 hours under inert atmosphere

-

Workup : Acidification with concentrated HCl to precipitate the product

Yield : 73% (reported for analogous reactions under optimized conditions).

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Key adaptations from laboratory methods include:

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance reaction control and reduce batch variability. Parameters such as temperature, pressure, and reactant stoichiometry are automated to maintain consistency.

Catalyst Recovery and Reuse

Palladium-based catalysts are recovered via filtration and reactivated through thermal treatment, reducing operational costs. Studies indicate that Pd/C retains >90% activity after five cycles under optimal conditions.

Reaction Optimization Strategies

Temperature and pH Control

Solvent Selection

Diethylene glycol is preferred for its high boiling point (245°C) and ability to solubilize both organic and inorganic reactants. Alternative solvents like ethylene glycol or dimethyl sulfoxide (DMSO) yield lower purity due to side reactions.

Analytical Characterization of the Final Product

Spectroscopic Techniques

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 reverse-phase

-

Mobile Phase: Water:acetonitrile (70:30) + 0.1% trifluoroacetic acid

-

Detection: UV at 254 nm

Comparative Data on Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50–100 mL | 500–1000 L |

| Catalyst Loading | 5% Pd/C | 3% Pd/C (recycled) |

| Yield | 70–75% | 80–85% (optimized) |

| Purity (HPLC) | 92–95% | 95–98% |

| Energy Consumption | 120 kWh/kg | 90 kWh/kg |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The hydrazino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of hydrazino-substituted compounds.

Scientific Research Applications

Optical Brighteners

Overview

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid serves as an important intermediate in the production of optical brighteners. These compounds are widely used in laundry detergents and paper products to enhance brightness by converting ultraviolet light into visible blue light.

Production Process

The synthesis of this compound typically involves the catalytic reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid. The process is performed under controlled conditions using cobalt catalysts at elevated temperatures and pressures to ensure high yields with minimal impurities .

Case Study: Optical Brightener Synthesis

A study demonstrated that the reduction process yields 97% of the theoretical amount of 4,4'-diaminostilbene-2,2'-disulphonic acid when using specific catalyst conditions, highlighting the efficiency of this method for industrial applications .

Dyes and Pigments

Overview

This compound is also utilized in the synthesis of various dyes and pigments. Its structural characteristics allow it to be incorporated into complex dye molecules that exhibit vibrant colors and stability.

Research Findings

A recent study outlined the synthesis of new disazo dyes incorporating 4,4'-diaminostilbene-2,2'-disulphonic acid as a key component. The resulting dyes were analyzed for their color properties, demonstrating enhanced performance compared to traditional dyeing agents .

Biomedical Research

Potential Applications

Emerging research indicates that this compound may have applications in pharmacology and toxicology. Studies have suggested that it exhibits weak estrogenic properties due to its structural similarity to other compounds known for hormonal activity .

Toxicological Studies

Comprehensive toxicological assessments have been conducted to evaluate its safety profile. These studies included chronic exposure tests on laboratory animals, which reported no significant adverse effects at lower concentrations, although higher doses resulted in observable physiological changes .

Chloride Channel Blockers

Mechanism of Action

Research has indicated that derivatives of this compound can act as chloride channel blockers. These properties are being explored for potential therapeutic applications in conditions related to chloride ion transport dysfunctions .

Experimental Evidence

In vitro studies have shown that certain substituted forms of this compound effectively block outwardly rectifying chloride channels (ORCC), suggesting a pathway for developing new pharmacological agents targeting these channels .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- involves its interaction with molecular targets through its hydrazino and sulfonic acid groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Stilbene Disulphonic Acid Derivatives

Stilbene disulphonic acid derivatives share a common core but differ in substituents, leading to distinct chemical and biological properties. Below is a detailed comparison:

Table 1: Structural Comparison

Functional Differences

Ion Channel Modulation: DIDS and SITS are potent inhibitors of anion transport, particularly chloride (Cl⁻) and bicarbonate (HCO₃⁻) channels. DIDS inhibits Cl⁻ currents by 73.5% at 1 μM in acidic conditions and blocks swelling-activated chloride channels in oocytes . However, neither DIDS nor SITS affects HCO₃⁻-induced changes in some epithelial cells, suggesting pathway-specific effects . this compound lacks direct ion channel activity but serves as a precursor for dyes with strong colorimetric properties (ΔEab* > 5 in pigment mixtures) .

DNDS fails to block inhibitory synaptic currents in neurons, whereas DIDS shows partial efficacy .

Synthetic Utility: The hydrazine groups in this compound enable azo dye synthesis via coupling reactions with salicylanilides . DIDS and SITS are synthesized from DASD through isothiocyanate substitution, critical for their role as covalent protein modifiers .

Biological Activity

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid (commonly referred to as 4,4'-diamino-2,2'-stilbenedisulfonic acid) is a compound with significant biological activity, particularly in the fields of toxicology and pharmacology. This article presents a comprehensive overview of its biological effects, including findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

4,4'-Diamino-2,2'-stilbenedisulfonic acid is a synthetic organic compound characterized by two amino groups and two sulfonic acid groups attached to a stilbene backbone. Its structure is crucial for its biological activity, which has been linked to estrogenic properties similar to those of diethylstilbestrol (DES) .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and biological effects of this compound in laboratory animals. Key findings from these studies are summarized in the table below:

| Study Type | Duration | Dose (ppm) | Observations |

|---|---|---|---|

| 14-Day Study | 14 days | 0, 6,250, 12,500, 25,000, 50,000, 100,000 | Lower body weight gain at higher doses; diarrhea at 100,000 ppm |

| 13-Week Study | 13 weeks | 0, 6,250, 12,500, 25,000, 50,000, 100,000 | No significant organ weight changes; ulcers in stomach at high doses |

| 2-Year Study | Up to 103 weeks | 0, 12,500 or 25,000 (rats), 0 or 6,250 (mice) | No evidence of carcinogenicity; no neoplasms observed |

The results indicate that while high doses may lead to gastrointestinal issues and reduced body weight gain in rats and mice , there was no evidence of carcinogenic activity over extended exposure periods.

Genetic Toxicology

Genetic toxicity studies revealed that 4,4'-diamino-2,2'-stilbenedisulfonic acid does not exhibit mutagenic properties. It was tested on various strains of Salmonella typhimurium and Chinese hamster ovary cells with negative results for sister chromatid exchanges and chromosomal aberrations . This suggests a low risk for genetic damage associated with exposure to this compound.

Case Studies

Several case studies have explored the applications of this compound in dye synthesis due to its coloristic properties. For instance:

- Synthesis of New Dyes : Research indicated that derivatives of 4,4'-diamino-2,2'-stilbenedisulfonic acid can be utilized as intermediates in the production of azo dyes suitable for textile applications. The synthesized dyes demonstrated good colorfastness and application properties on cellulosic substrates .

Estrogenic Activity

The compound has been associated with estrogen-like effects in some studies. It has been shown to interact with estrogen receptors in vitro . This raises concerns regarding its potential endocrine-disrupting effects when used in consumer products.

Q & A

Q. What are the established synthetic routes for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via a two-step process:

Nitration : Treat 4,4'-diaminostilbene-2,2'-disulfonic acid with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

Hydrogenation : Reduce the nitro intermediates using H₂ gas and a palladium catalyst (e.g., Pd/C) under ambient conditions.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures).

- Final purity (>95%) can be confirmed using HPLC with a C18 column and mobile phase (e.g., 70:30 water:acetonitrile, UV detection at 254 nm) .

Q. Which analytical techniques are recommended for characterizing this compound and detecting impurities?

Methodological Answer:

- UV-Vis Spectroscopy : Determine λmax in aqueous solution (typically ~340 nm for stilbene derivatives).

- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm hydrazine (-NH-NH₂) and sulfonic acid (-SO₃H) groups.

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion peaks (expected m/z: 399.3 for [M-H]⁻).

- HPLC : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve photoisomerization byproducts .

Advanced Research Questions

Q. How does this compound modulate anion transport mechanisms in cellular models?

Methodological Answer:

- Experimental Design :

- Use patch-clamp electrophysiology to measure chloride currents in cells (e.g., RBE4 or pulmonary endothelial cells).

- Apply the compound at 0.1–0.5 mM and compare with known inhibitors (e.g., DIDS or SITC).

- Key Controls :

- Include vehicle controls (e.g., PBS) and positive controls (DIDS at 0.5 mM).

- Assess reversibility via washout experiments.

- Data Interpretation :

Q. What strategies resolve discrepancies in reported CAS registry numbers (e.g., 3001-15-8 vs. 26092-49-9)?

Methodological Answer:

- Cross-Referencing :

- Match EC numbers (221-080-5 vs. 247-453-2) to confirm identity.

- Validate via structural analysis (e.g., compare NMR spectra with literature data).

- Analytical Confirmation :

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Light Exposure :

- Thermal Stability :

- Incubate at 25°C, 37°C, and 50°C for 1–4 weeks. Monitor pH changes and precipitate formation.

- Data Table : Example Stability Parameters

| Condition | Degradation Pathway | Analytical Method | Key Findings |

|---|---|---|---|

| UV light (24h) | Photoisomerization | HPLC | 15% cis-isomer formation |

| 50°C (pH 7.4) | Hydrolysis of hydrazine | NMR | ~10% decomposition |

Q. How can researchers differentiate specific vs. nonspecific effects in chloride channel studies?

Methodological Answer:

- Concentration-Response Curves : Test efficacy across 0.01–1 mM to identify IC₅₀ values.

- Selectivity Assays :

- Compare inhibition across channel subtypes (e.g., CFTR vs. CaCC).

- Use knockout cell lines to confirm target specificity.

- Competitive Binding : Co-apply with DIDS (0.5 mM) to assess additive effects .

Key Data Contradictions and Resolutions

- CAS Number Conflicts : cites CAS 3001-15-8, while cite 26092-49-9. Resolution requires cross-validation with EC numbers and analytical data .

- Biological Activity : Variability in anion channel inhibition may arise from cell-specific expression (e.g., endothelial vs. neuronal cells). Standardize models and controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.